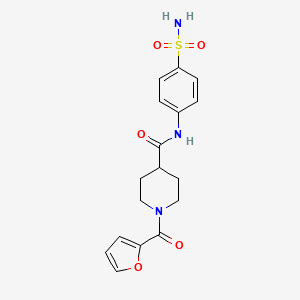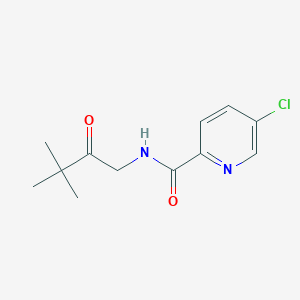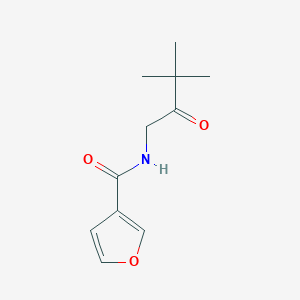
Cyclooctyl(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctyl(pyrrolidin-1-yl)methanone, also known as CPME, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CPME is a derivative of ketamine, a well-known anesthetic and analgesic drug. However, CPME has distinct properties that make it a promising candidate for research purposes. In
Mechanism of Action
Cyclooctyl(pyrrolidin-1-yl)methanone acts on the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. Cyclooctyl(pyrrolidin-1-yl)methanone binds to the receptor and inhibits its activity, leading to a decrease in glutamate release. This mechanism is similar to that of ketamine, but Cyclooctyl(pyrrolidin-1-yl)methanone has a longer duration of action and fewer side effects.
Biochemical and Physiological Effects:
Cyclooctyl(pyrrolidin-1-yl)methanone has been shown to have various biochemical and physiological effects. In animal studies, Cyclooctyl(pyrrolidin-1-yl)methanone has been shown to decrease anxiety-like behavior and increase social interaction. Cyclooctyl(pyrrolidin-1-yl)methanone has also been shown to have analgesic properties, reducing pain sensitivity in animal models. Additionally, Cyclooctyl(pyrrolidin-1-yl)methanone has been shown to have antidepressant effects, increasing the levels of certain neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
Cyclooctyl(pyrrolidin-1-yl)methanone has several advantages for laboratory experiments. It has a high yield and purity, making it easy to obtain and use. Cyclooctyl(pyrrolidin-1-yl)methanone has a longer duration of action compared to ketamine, allowing for longer experiments. However, Cyclooctyl(pyrrolidin-1-yl)methanone has some limitations, including its potential toxicity and the need for careful dosing.
Future Directions
There are several potential future directions for research on Cyclooctyl(pyrrolidin-1-yl)methanone. One area of interest is the development of Cyclooctyl(pyrrolidin-1-yl)methanone derivatives with improved properties, such as increased potency or decreased toxicity. Another area of interest is the investigation of Cyclooctyl(pyrrolidin-1-yl)methanone's effects on specific neurotransmitters and brain regions. Additionally, Cyclooctyl(pyrrolidin-1-yl)methanone could be studied for its potential use in treating various neurological and psychiatric disorders.
Synthesis Methods
Cyclooctyl(pyrrolidin-1-yl)methanone can be synthesized through a multi-step process that involves the reaction of cyclooctanone with pyrrolidine and subsequent reduction with sodium borohydride. The resulting product is a white crystalline solid that can be purified through recrystallization. Cyclooctyl(pyrrolidin-1-yl)methanone has a high yield and purity, making it a suitable compound for scientific research.
Scientific Research Applications
Cyclooctyl(pyrrolidin-1-yl)methanone has been shown to have potential applications in various scientific research fields, including neuroscience, pharmacology, and anesthesiology. In neuroscience, Cyclooctyl(pyrrolidin-1-yl)methanone has been used as a tool to study the mechanisms of depression and anxiety. Cyclooctyl(pyrrolidin-1-yl)methanone has also been shown to have analgesic properties, making it a potential candidate for pain management research. In pharmacology, Cyclooctyl(pyrrolidin-1-yl)methanone has been used to study the effects of ketamine derivatives on the central nervous system. In anesthesiology, Cyclooctyl(pyrrolidin-1-yl)methanone has been investigated as an alternative to traditional anesthetics due to its unique properties.
properties
IUPAC Name |
cyclooctyl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-13(14-10-6-7-11-14)12-8-4-2-1-3-5-9-12/h12H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXQYUSOUJWTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclooctyl(pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)


![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)



![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)
![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)

![3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide](/img/structure/B7595757.png)
![2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentan-1-amine](/img/structure/B7595760.png)
![N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine](/img/structure/B7595762.png)